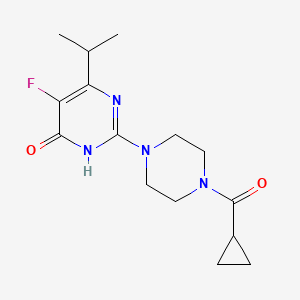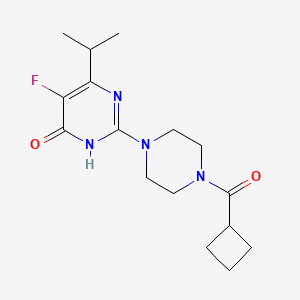![molecular formula C16H21F3N4O2 B6449076 2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549023-96-1](/img/structure/B6449076.png)
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidinone derivative, which is a class of compounds that have been widely studied for their biological activities . The presence of the piperazine ring and the difluorocyclobutane group suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.Applications De Recherche Scientifique
Psychopharmacology and Psychiatry
Olanzapine is primarily used in the treatment of schizophrenia and related psychoses. It belongs to the class of atypical antipsychotic drugs. Its mechanism of action involves antagonism of dopamine and serotonin receptors in the brain. Olanzapine helps manage symptoms such as hallucinations, delusions, and disorganized thinking. Additionally, it has been explored for bipolar disorder and treatment-resistant depression .
Neuroprotection and Neurodegenerative Diseases
Research suggests that olanzapine may have neuroprotective effects. It modulates oxidative stress, inflammation, and apoptosis pathways. Studies have investigated its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. Olanzapine’s ability to mitigate neuroinflammation and oxidative damage makes it an interesting candidate for further exploration .
Cancer Research
Emerging evidence indicates that olanzapine could play a role in cancer therapy. It affects tumor cell proliferation, angiogenesis, and metastasis. Researchers have studied its impact on various cancer types, including breast, lung, and ovarian cancers. Olanzapine’s unique molecular structure and interactions with cellular pathways make it an intriguing subject for investigation .
Antifungal Properties
Olanzapine derivatives have been synthesized and evaluated for antifungal activity. These compounds exhibit promising results against fungal pathogens. Their mechanism of action involves disrupting fungal cell membranes and inhibiting growth. Further optimization of olanzapine-based derivatives could lead to novel antifungal agents .
Crystallography and Solid-State Chemistry
The crystal structure of olanzapine has been extensively studied. It forms solvates with various solvents, including propan-2-ol. Crystallographic analyses reveal its puckered diazepine ring conformation and hydrogen bonding patterns. Understanding its solid-state properties aids in drug formulation and stability studies .
Drug Delivery Systems
Olanzapine’s lipophilicity and solubility characteristics make it suitable for incorporation into drug delivery systems. Researchers explore nanoemulsions, liposomes, and micelles to enhance its bioavailability and targeted delivery. These systems can improve therapeutic outcomes and reduce side effects .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O2/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14(25)10-7-16(18,19)8-10/h9-10H,3-8H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDCPVHVOEHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3CC(C3)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448993.png)
![9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine](/img/structure/B6448995.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B6449000.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine](/img/structure/B6449001.png)
![2-[1-(4-methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6449014.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6449015.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine](/img/structure/B6449019.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6449020.png)
![5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B6449030.png)



![2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449070.png)
![5-fluoro-2-[4-(1-methylpiperidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449084.png)